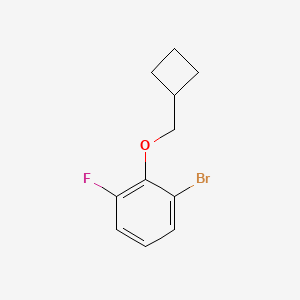
1-Bromo-2-(cyclobutylmethoxy)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(cyclobutylmethoxy)-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclobutylmethoxy group
Preparation Methods
The synthesis of 1-Bromo-2-(cyclobutylmethoxy)-3-fluorobenzene typically involves multi-step organic reactions. One common method includes the bromination of 2-(cyclobutylmethoxy)-3-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
1-Bromo-2-(cyclobutylmethoxy)-3-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions. For example, reacting with sodium methoxide in methanol can yield 2-(cyclobutylmethoxy)-3-fluoroanisole.
Elimination Reactions (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For instance, oxidation with potassium permanganate can introduce additional functional groups to the benzene ring.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or base used.
Scientific Research Applications
1-Bromo-2-(cyclobutylmethoxy)-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclobutylmethoxy)-3-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The cyclobutylmethoxy group can influence the compound’s reactivity by providing steric hindrance and electronic effects. The fluorine atom, known for its electronegativity, can affect the compound’s overall stability and reactivity.
Comparison with Similar Compounds
1-Bromo-2-(cyclobutylmethoxy)-3-fluorobenzene can be compared with other similar compounds such as:
1-Bromo-2-(methoxymethoxy)-3-fluorobenzene: This compound has a methoxymethoxy group instead of a cyclobutylmethoxy group, which can lead to differences in reactivity and applications.
1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene: The cyclopropylmethoxy group introduces different steric and electronic effects compared to the cyclobutylmethoxy group.
1-Bromo-2-(cyclobutylmethoxy)-4-fluorobenzene: The position of the fluorine atom can significantly impact the compound’s chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-2-(cyclobutylmethoxy)-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-9-5-2-6-10(13)11(9)14-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRSZRSCXMQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














